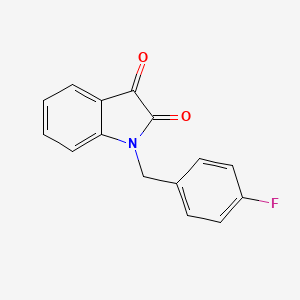

1-(4-氟苄基)-1H-吲哚-2,3-二酮

描述

1-(4-Fluorobenzyl)-1H-indole-2,3-dione, also known as 4-Fluorobenzylideneindan-1-one (FBBI), is an organic compound that is used in scientific research and laboratory experiments as a reagent and a substrate. FBBI is a heterocyclic compound, meaning it is composed of both carbon and nitrogen atoms, and it is a derivative of indole, a nitrogen-containing aromatic compound. FBBI has been studied extensively for its potential applications in various fields, such as organic synthesis, drug discovery, and biochemistry.

科学研究应用

乙酰胆碱酯酶抑制

1-(4-氟苄基)-1H-吲哚-2,3-二酮及其类似物已被研究其作为乙酰胆碱酯酶抑制剂的潜力,特别是在阿尔茨海默病治疗中。研究表明,这些化合物表现出有效的乙酰胆碱酯酶抑制活性,一些衍生物显示出比标准药物多奈哌齐更强的效力 (Ismail 等人,2012)。

抗结核活性

该化合物还因其抗结核特性而受到评估。一项涉及 1H-吲哚-2,3-二酮各种衍生物的研究证明了对结核分枝杆菌(结核病的病原体)的显着抑制活性 (Karalı 等人,2007)。

抗癌潜力

已经对 1-(4-氟苄基)-1H-吲哚-2,3-二酮衍生物的抗癌特性进行了大量研究。发现这些化合物对包括乳腺癌和白血病在内的各种癌细胞系表现出抑制活性 (Kumar 和 Sharma,2022), (Li 等人,2014)。

生化调节

1H-吲哚-2,3-二酮作为 1-(4-氟苄基)-1H-吲哚-2,3-二酮的核心结构,以其生化调节特性而闻名。它已被用于合成各种杂环化合物,并作为药物合成的原料,表明其在药物化学中的广泛用途 (Garden 和 Pinto,2001)。

抗菌和抗真菌应用

1H-吲哚-2,3-二酮的衍生物显示出相当大的抗菌和抗真菌效力。这包括对表皮葡萄球菌、枯草芽孢杆菌、大肠杆菌和各种真菌病原体的活性 (Deswal 等人,2020)。

作用机制

Target of Action

It’s worth noting that similar compounds, such as 4-(4-fluorobenzyl)piperidine, have been found to interact with beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in the brain, which is implicated in the development of Alzheimer’s disease.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The interaction of the compound with its targets could lead to changes in cellular processes, but specific details are currently unavailable.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to be rapidly and extensively metabolized . The compound’s ADME properties would significantly impact its bioavailability and therapeutic potential.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIMVFQGGOJPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364688 | |

| Record name | 1-(4-fluorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313245-18-0 | |

| Record name | 1-(4-fluorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

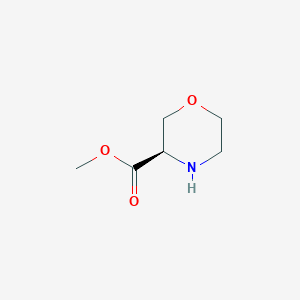

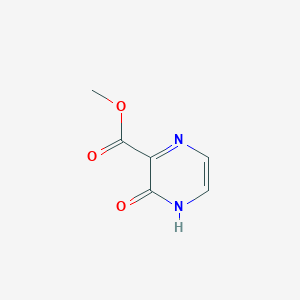

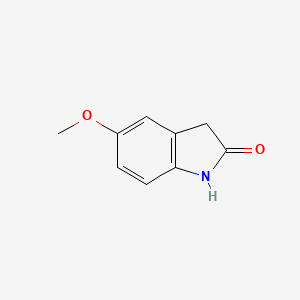

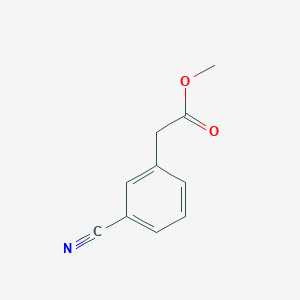

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

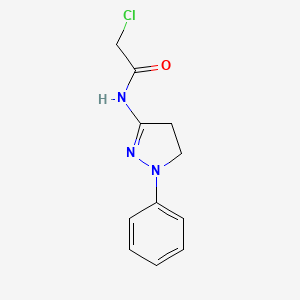

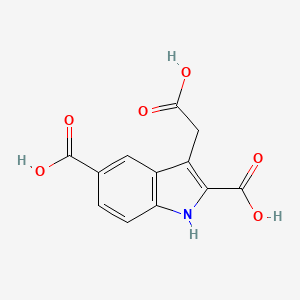

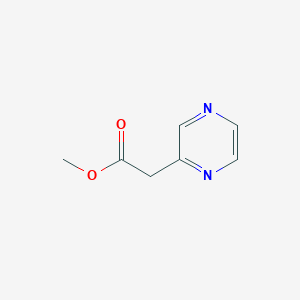

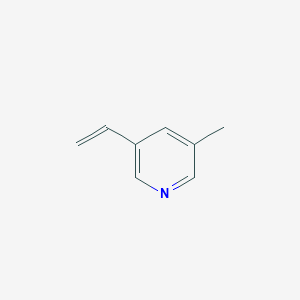

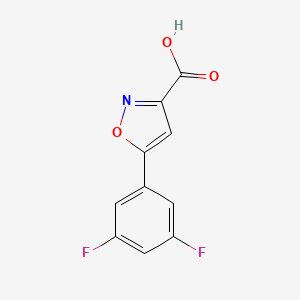

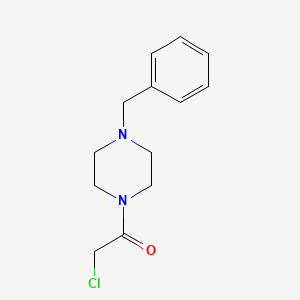

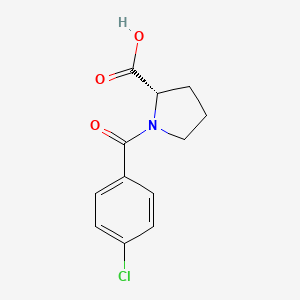

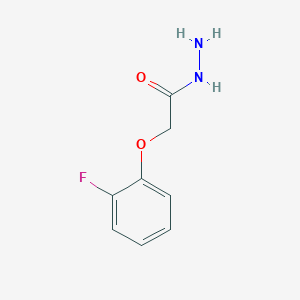

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。